molecular formula C6H4Cl2O B12297389 3,5-Dichlorophenol-2,4,6-D3

3,5-Dichlorophenol-2,4,6-D3

Cat. No.: B12297389
M. Wt: 166.02 g/mol
InChI Key: VPOMSPZBQMDLTM-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorophenol-2,4,6-D3 is a stable isotope-labeled compound, often used as a reference standard in various analytical applications. It is a derivative of phenol, where three hydrogen atoms are replaced by deuterium (D) and two chlorine atoms are substituted at the 3 and 5 positions on the benzene ring. This compound is known for its unique reactivity and is valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenol-2,4,6-D3 typically involves the chlorination of phenol in the presence of a deuterium source. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or thionyl chloride, and a deuterium source like deuterium oxide (D2O). The reaction is carried out under controlled temperature and pressure to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenol-2,4,6-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various phenolic derivatives .

Scientific Research Applications

3,5-Dichlorophenol-2,4,6-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenol-2,4,6-D3 involves its interaction with various molecular targets. The deuterium atoms in the compound provide unique labeling properties, allowing researchers to track its behavior in biological systems. The compound can interact with enzymes and other proteins, influencing their activity and providing insights into metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichlorophenol-2,4,6-D3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, setting it apart from other chlorophenols .

Properties

Molecular Formula

C6H4Cl2O

Molecular Weight

166.02 g/mol

IUPAC Name

3,5-dichloro-2,4,6-trideuteriophenol

InChI

InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H/i1D,2D,3D

InChI Key

VPOMSPZBQMDLTM-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.